N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, which is known for its biological activity, and a bromo-methylphenyl group, which can influence its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions.
Introduction of the Bromo-Methylphenyl Group: This step often involves a halogenation reaction where a methylphenyl group is brominated using reagents like bromine or N-bromosuccinimide (NBS).
Coupling Reactions: The final step involves coupling the quinazoline core with the bromo-methylphenyl group, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the quinazoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group in the quinazoline core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the bromo-methylphenyl moiety can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with quinazoline cores have shown significant activity against various biological targets. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, derivatives of quinazoline are known for their anticancer, anti-inflammatory, and antimicrobial properties. This compound could be investigated for similar therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide would depend on its interaction with specific molecular targets. Typically, compounds with quinazoline cores can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The bromo-methylphenyl group can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)-quinazoline derivatives: These compounds share the quinazoline core and bromo-methylphenyl group but may differ in other substituents.
Quinazoline-based inhibitors: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.
Uniqueness
N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to other quinazoline derivatives. The presence of the bromo-methylphenyl group can enhance its interaction with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2/c1-3-25-19-13-15(21(27)24-16-8-10-18(23)14(2)12-16)7-9-17(19)22(28)26-11-5-4-6-20(25)26/h7-10,12-13,20H,3-6,11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXCUAFHUFFOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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